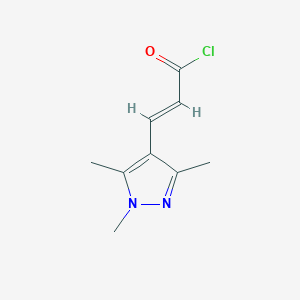

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride

Description

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a pyrazole ring substituted with three methyl groups and an acryloyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-8(4-5-9(10)13)7(2)12(3)11-6/h4-5H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVYSDVZCWVILE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

| Starting Material | Reagent | Conditions | Product | Byproducts |

|---|---|---|---|---|

| 1,3,5-Trimethyl-4-pyrazolecarboxylic acid | Thionyl chloride (SOCl₂) | Reflux (typically 60–80 °C) | This compound | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) gases |

- The reaction proceeds under reflux conditions, facilitating the replacement of the carboxylic acid hydroxyl group with a chlorine atom, forming the acyl chloride.

- The evolution of SO₂ and HCl gases is a characteristic indicator of the reaction progress.

- The reaction is typically performed in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sensitive acyl chloride product.

Purification

- The crude product is purified by distillation under reduced pressure or recrystallization, depending on the scale and purity requirements.

- Careful control of temperature and moisture exclusion is essential to maintain product integrity.

Industrial Production Methods

For industrial-scale synthesis, continuous flow reactors are increasingly employed to enhance safety, efficiency, and reproducibility.

Features of Industrial Preparation

| Aspect | Description |

|---|---|

| Reactor Type | Continuous flow reactors with automated reagent dosing |

| Reaction Control | Precise temperature and residence time control to optimize yield and minimize byproducts |

| Safety Measures | Closed systems to safely handle toxic gases (SO₂, HCl) |

| Product Isolation | Inline separation and purification techniques such as continuous extraction or distillation |

| Environmental Impact | Gas scrubbing systems to neutralize SO₂ and HCl emissions |

- Continuous flow technology allows for better heat management and safer handling of reactive intermediates.

- Automation reduces human exposure to hazardous reagents and improves batch-to-batch consistency.

Comparative Analysis with Related Compounds

The preparation method of this compound closely parallels that of structurally similar pyrazole acyl chlorides, such as (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-acryloyl chloride, which also uses thionyl chloride-mediated conversion of the corresponding carboxylic acid under reflux conditions.

| Compound Name | Starting Acid | Reagent | Conditions | Notes |

|---|---|---|---|---|

| This compound | 1,3,5-Trimethyl-4-pyrazolecarboxylic acid | Thionyl chloride | Reflux | Standard method, well-established |

| (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-yl)-acryloyl chloride | 1,3-Dimethyl-4-pyrazolecarboxylic acid | Thionyl chloride | Reflux | Similar synthetic approach |

Detailed Research Findings on Preparation

Reaction Optimization

- Solvent Use: While the reaction can proceed neat with thionyl chloride, solvents such as dichloromethane or chloroform are sometimes used to moderate reaction rates and improve heat dissipation.

- Catalysts: In some protocols, catalytic amounts of dimethylformamide (DMF) are added to activate thionyl chloride, enhancing the conversion efficiency.

- Temperature Control: Maintaining reflux temperature (~70 °C) is critical; excessive heat can lead to decomposition or side reactions.

- Reaction Time: Typically ranges from 2 to 6 hours depending on scale and reagent purity.

Yield and Purity

- Reported yields for this conversion are generally high, often exceeding 85%, with purity levels above 95% after purification.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the formation of the acyl chloride and absence of residual acid.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 1,3,5-Trimethyl-4-pyrazolecarboxylic acid | Purity > 98% |

| Reagent | Thionyl chloride (SOCl₂) | Stoichiometric excess (1.2–1.5 equiv) |

| Solvent | Optional (e.g., dichloromethane) | Used to control reaction rate |

| Temperature | Reflux (~70 °C) | Controlled to avoid decomposition |

| Reaction Time | 2–6 hours | Monitored by gas evolution and TLC |

| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis |

| Purification | Distillation or recrystallization | Ensures high purity |

| Yield | 85–95% | Dependent on scale and conditions |

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with various electrophiles and nucleophiles.

Polymerization: The compound can undergo polymerization reactions to form polyacryloyl derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride group.

Major Products

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Scientific Research Applications

Organic Synthesis

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its reactivity as an acylating agent allows it to participate in various chemical reactions:

- Nucleophilic Substitution: The acyl chloride group reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Addition Reactions: The double bond in the acryloyl moiety can engage in addition reactions with electrophiles.

- Polymerization: It can undergo polymerization to yield polyacryloyl derivatives.

Table 1: Common Reactions Involving (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride

| Reaction Type | Example Products | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Amides, Esters | Amines, Alcohols |

| Addition | Various adducts | Electrophiles |

| Polymerization | Polyacryloyl derivatives | Initiators |

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies have shown that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Potential: The compound is being investigated for its ability to inhibit cancer cell proliferation through mechanisms involving protein modification.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several pyrazole derivatives including this compound, it was found that certain derivatives displayed significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Material Science

The compound is also explored for its utility in synthesizing specialty polymers with unique properties. These polymers can be tailored for specific applications in coatings, adhesives, and other materials that require enhanced thermal or mechanical properties.

Application Example: Specialty Polymers

Research into polymers derived from this compound has shown promising results in enhancing the durability and chemical resistance of coatings used in industrial applications.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles in biological systems, leading to the modification of proteins and other biomolecules. This reactivity can be harnessed for the development of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

- 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester

- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione

Uniqueness

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is unique due to the presence of both the pyrazole ring and the acryloyl chloride moiety. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry and material science.

Biological Activity

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride, with the CAS number 21937-88-2, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 180.20 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research on pyrazole derivatives indicates that they exhibit various biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against several cancer cell lines. Studies suggest that they can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways .

- Antimicrobial Properties : Some pyrazole compounds have demonstrated antifungal and antibacterial activities. For instance, derivatives have been tested against various pathogens with promising results .

- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl groups | Generally increase lipophilicity and bioavailability |

| Halogen atoms | Often enhance potency against specific targets |

| Alkyl chains | Can improve solubility and cellular uptake |

Case Studies

- Antitumor Activity in Breast Cancer : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin .

- Antifungal Activity Assessment : Research on synthesized pyrazole carboxamides revealed notable antifungal activity against several strains of fungi. The effectiveness was attributed to the structural characteristics of the compounds .

- Anti-inflammatory Evaluation : In an experimental model of inflammation, specific pyrazole derivatives showed reduced inflammatory markers compared to controls, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic: What are the optimal synthetic conditions for (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride?

Methodological Answer:

The synthesis typically involves reacting 1,3,5-trimethyl-1H-pyrazole with acryloyl chloride in anhydrous toluene or dichloromethane, using a base like triethylamine to neutralize HCl. Reflux for 4–6 hours under inert atmosphere ensures completion. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from toluene yields the product. Monitoring via TLC (toluene:acetone, 7:3) is recommended .

Advanced: How can the E-configuration of the acryloyl moiety be experimentally confirmed?

Methodological Answer:

The E-geometry is confirmed through NOESY NMR (absence of cross-peaks between the α,β-vinylic protons and the pyrazole methyl groups) or X-ray crystallography . For crystallographic refinement, use SHELXL to resolve bond lengths and angles, ensuring the trans arrangement aligns with calculated geometry .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for carbocation identification. The vinylic protons (δ 6.5–7.5 ppm) and carbonyl carbon (δ ~165 ppm) are diagnostic.

- IR : Confirm the C=O stretch (~1740 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]⁺) .

Advanced: How to resolve discrepancies between experimental IR spectra and computational predictions?

Methodological Answer:

Discrepancies arise from solvent effects or conformational flexibility. Perform DFT calculations (B3LYP/6-31G*) with explicit solvent models (e.g., PCM for toluene). Compare vibrational modes after scaling factors (0.96–0.98). If tautomerism is suspected, use NMR titration or variable-temperature studies .

Advanced: What strategies mitigate steric hindrance during nucleophilic substitution reactions?

Methodological Answer:

The 1,3,5-trimethyl groups on the pyrazole ring create steric bulk. Use bulky nucleophiles (e.g., tert-butylamine) or polar aprotic solvents (DMF) at elevated temperatures (80–100°C) to enhance reactivity. Kinetic studies (e.g., Eyring plots) can quantify activation barriers .

Basic: How to prevent hydrolysis of the acryloyl chloride group during storage?

Methodological Answer:

Store under argon or nitrogen in flame-dried glassware. Use anhydrous solvents (e.g., THF, CH₂Cl₂) and molecular sieves (3Å). For long-term storage, prepare as a stable derivative (e.g., methyl ester) and regenerate the chloride as needed .

Advanced: How do methyl substituents on the pyrazole ring influence electronic properties compared to des-methyl analogs?

Methodological Answer:

The electron-donating methyl groups increase pyrazole ring stability and reduce electrophilicity at the acryloyl carbonyl. Conduct Hammett studies using substituent constants (σₚ) to correlate reactivity. Compare with analogs (e.g., 1,3-dimethyl derivatives) via cyclic voltammetry to assess electronic effects .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).

- Recrystallization : Toluene/hexane (1:3) at low temperatures (0–4°C) minimizes decomposition.

- HPLC : Prep-HPLC (C18 column, acetonitrile/water) for high-purity isolates .

Advanced: How to identify and characterize reaction byproducts in acylation reactions?

Methodological Answer:

Use LC-MS/MS to detect minor impurities. Isolate via preparative TLC or HPLC , then characterize with 2D NMR (COSY, HMBC) . For persistent side products (e.g., dimerization), employ kinetic trapping with scavengers like DMPU .

Advanced: Best practices for crystallographic data collection and refinement?

Methodological Answer:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL for anisotropic displacement parameters. Check for twinning (Rint > 0.05) using PLATON.

- Validation : Verify geometric restraints (e.g., C-Cl bond length: 1.74–1.78 Å) with CCDC databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.